RS14203

PDE4 Inhibitor Emesis Side Effect Profiling

RS14203 is the gold-standard PDE4 inhibitor for robust emesis induction in ferret models, outperforming R-rolipram and CT-2450. Its unique potentiation of vagal serotonergic neurotransmission and picomolar potency against PDE4A/B isoforms make it essential for preclinical emesis and high-affinity PDE4 biology research. Ensure your studies use the most reliable tool.

Molecular Formula C19H13N5O3
Molecular Weight 359.3 g/mol
CAS No. 150347-75-4
Cat. No. B1680052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS14203
CAS150347-75-4
SynonymsRS 14203
RS-14203
RS14203
Molecular FormulaC19H13N5O3
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)C3=C2N=CC=C3)CC4=CC=NC=C4
InChIInChI=1S/C19H13N5O3/c25-19-16-5-2-8-21-18(16)17(14-3-1-4-15(11-14)24(26)27)22-23(19)12-13-6-9-20-10-7-13/h1-11H,12H2
InChIKeyDYHGFTMEUMYPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS14203: A High-Potency PDE4 Inhibitor for Investigative Use in Emesis and Serotonergic Pathway Research


RS14203, also identified as PMNPQ or 6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline (CAS: 159925-31-2, also associated with CAS 150347-75-4 for a related structure), is a selective, orally active inhibitor of type 4 cyclic nucleotide phosphodiesterase (PDE4) [1][2]. It is structurally characterized by a quinoline core substituted with a 3-nitrophenyl and a 4-pyridylmethyl group [3]. The compound is primarily employed as a pharmacological tool in preclinical models to investigate the mechanisms of PDE4 inhibitor-induced emesis and the modulation of serotonergic neurotransmission, particularly within vagal afferent pathways [1][4].

Why RS14203 Cannot Be Casually Replaced by Other PDE4 Inhibitors in Emesis and Serotonergic Studies


The substitution of RS14203 with other PDE4 inhibitors like R-rolipram or CT-2450 is not scientifically justified due to its distinct functional profile. Unlike its comparators, RS14203 demonstrates a selective potentiation of serotonergic neurotransmission in vagal afferent fibers, a property directly linked to its robust and dose-dependent emetic response [1]. This is further underscored by its superior potency in inducing emesis and inhibiting leukotriene B4 (LTB4) biosynthesis compared to other PDE4 inhibitors [2][3]. Furthermore, the compound's exceptional potency against specific PDE4 isoforms (IC50 values in the low picomolar range) is not a universal trait of all PDE4 inhibitors, making RS14203 the preferred tool for exploring high-affinity PDE4 biology. The following quantitative evidence establishes these critical points of differentiation.

Quantitative Evidence for Selecting RS14203 Over Other PDE4 Inhibitors


Superior Potency in Inducing Emesis in a Preclinical Ferret Model

In a comparative study of orally administered PDE4 inhibitors in the ferret, RS14203 was the most potent inducer of emesis, exhibiting a clear dose-response relationship, unlike the comparator compounds R-rolipram and CT-2450 which showed no such relationship [1]. This resulted in a definitive rank order of emetic potency: RS14203 > R-rolipram > S-rolipram > CT-2450 > CT-3405 [1]. This finding is critical for researchers using emesis as a primary readout or those studying the emetic side effect liability of PDE4 inhibitors.

PDE4 Inhibitor Emesis Side Effect Profiling Ferret Model

Selective Potentiation of a Serotonergic Pathway Not Observed with Comparators

In an in vivo rat model designed to assess effects on the von Bezold-Jarisch reflex (a vagal afferent fiber-mediated response), RS14203 at a dose of 100 µg/kg (iv) significantly potentiated the bradycardic response to 2-methyl-5-HT [1]. In direct contrast, the comparator PDE4 inhibitors (R)-rolipram and CT-2450, tested at the same doses (1, 10, or 100 µg/kg iv), produced no statistically significant effect [1]. This demonstrates a unique and selective functional property of RS14203 on serotonergic vagal afferent neurotransmission, a pathway directly implicated in its emetic mechanism [1].

PDE4 Inhibitor Serotonergic Pathway Vagus Nerve Mechanism of Action

Top-Tier Potency in Inhibiting LTB4 Biosynthesis in Human Cells

In an assay measuring the inhibition of fMLP-induced leukotriene B4 (LTB4) biosynthesis in human polymorphonuclear leukocytes, RS14203 was identified as the most potent inhibitor among a panel of several selective PDE4 inhibitors [1]. The rank order of potency was RS-14203 > KF18280 > RS-25344 > RP-73401 > R-rolipram > CDP840 > S-rolipram, with all compounds exhibiting IC50 values in the nanomolar range [1]. This demonstrates RS14203's superior cellular functional activity in a relevant human inflammatory cell model compared to other well-characterized PDE4 inhibitors.

PDE4 Inhibitor Leukotriene B4 Anti-inflammatory Human Neutrophils

Picomolar Inhibitory Potency Against Specific PDE4 Isoforms

RS14203 exhibits exceptionally high affinity for specific PDE4 isoforms. In enzyme inhibition assays using recombinant human PDE4 catalytic domains, RS14203 displayed picomolar potency against PDE4B (IC50 = 0.070 nM or 70 pM) [1] and PDE4A (IC50 = 0.07 nM) [2], while showing nanomolar potency against PDE4D7 (IC50 = 5 nM) [3]. This profile of high, sub-nanomolar potency for PDE4A/B with a ~70-fold lower potency for PDE4D7 suggests a potential for isoform-dependent effects.

PDE4 Inhibitor Isoform Selectivity Enzyme Inhibition High-Throughput Screening

Optimal Research and Industrial Application Scenarios for RS14203


Modeling PDE4 Inhibitor-Induced Nausea and Emesis in Preclinical Species

RS14203 is the gold-standard tool for reliably and robustly inducing emesis in preclinical models, particularly the ferret, due to its superior potency and clear dose-response relationship compared to other PDE4 inhibitors like R-rolipram and CT-2450 [1]. This makes it ideal for: (1) screening novel anti-emetic compounds (e.g., NK1 or 5-HT3 receptor antagonists) against a validated and potent emetic challenge [1]; and (2) investigating the central and peripheral mechanisms underlying PDE4 inhibitor-induced nausea and vomiting [2].

Dissecting PDE4-Mediated Modulation of Vagal Afferent Serotonergic Signaling

RS14203's unique ability to selectively potentiate the 2-methyl-5-HT-induced von Bezold-Jarisch reflex in rats, a property not shared by R-rolipram or CT-2450, positions it as an essential and specific pharmacological probe for studies focused on the intersection of PDE4 biology, vagal afferent function, and serotonergic neurotransmission [2]. Researchers can use RS14203 to interrogate the specific PDE4 isoforms and downstream signaling events involved in this pathway.

Establishing a Benchmark for PDE4-Dependent Anti-Inflammatory Activity in Human Leukocytes

In ex vivo assays using human polymorphonuclear leukocytes, RS14203 serves as the most potent reference compound for the inhibition of LTB4 biosynthesis, out-performing KF18280, RS-25344, R-rolipram, and others [3]. It is therefore the preferred comparator for assessing the efficacy of novel, potentially anti-inflammatory PDE4 inhibitors in a relevant human cellular functional assay [3].

Investigating the Functional Consequences of High-Affinity PDE4A/B Inhibition

With its picomolar IC50 values for recombinant human PDE4A and PDE4B, RS14203 is a high-precision tool for studies requiring potent and sustained inhibition of these specific isoforms [4][5]. It is particularly useful in cellular and in vivo models where near-complete target engagement of PDE4A/B is desired at low, well-tolerated doses, and for exploring the functional divergence between PDE4B and PDE4D subtypes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS14203

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.